Hydroxystilbamidine bis(methanesulfonate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydroxystilbamidine bis(methanesulfonate), also known as Fluoro-Gold, is a retrograde fluorescent tracer . It is chemically a weak base and can cross cell membranes in its uncharged form . It is suitable for fluorescence and has an assay of ≥95% (TLC) .

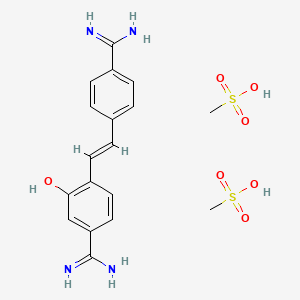

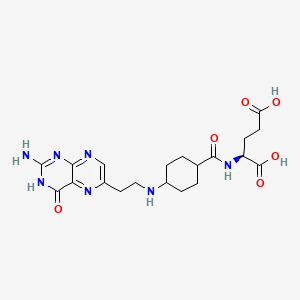

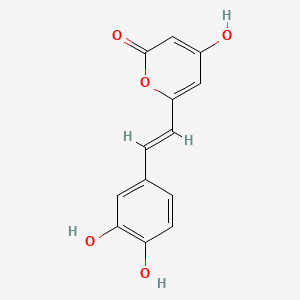

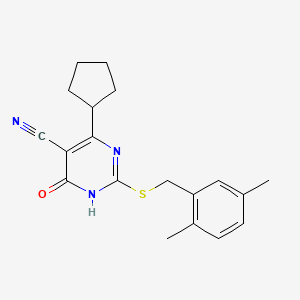

Molecular Structure Analysis

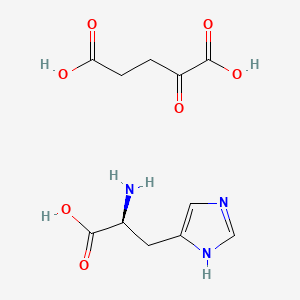

The empirical formula of Hydroxystilbamidine bis(methanesulfonate) is C18H24N4O7S2 . Its molecular weight is 472.54 . The SMILES string representation isCS(O)(=O)=O.CS(O)(=O)=O.NC(=N)c1ccc(cc1)\\C=C\\c2ccc(cc2O)C(N)=N . Physical And Chemical Properties Analysis

Hydroxystilbamidine bis(methanesulfonate) is soluble in water . It exhibits fluorescence with an excitation wavelength (λex) of 318 nm and an emission wavelength (λem) of 560 nm in TBE Buffer .Scientific Research Applications

Fluorescent Retrograde Tracer

Hydroxystilbamidine bis(methanesulfonate), also known as Fluoro-Gold, is extensively used as a fluorescent retrograde tracer . This application is particularly useful in the field of neuroanatomy, where it helps in mapping neural connections by tracing the paths of axons .

Neuronal Labeling

This compound is used to label neurons . By binding to the membranes of neurons, it allows researchers to visualize and study these cells under a microscope .

Investigation of Hearing Loss

Hydroxystilbamidine bis(methanesulfonate) is used in research to investigate the early effects of hearing loss . It helps in identifying the neurons that are affected in the early stages of hearing impairment .

Histochemical Stain

Apart from its use as a tracer, Hydroxystilbamidine bis(methanesulfonate) is also used as a histochemical stain . This allows for the visualization of biological tissues under a microscope, aiding in the diagnosis and study of various diseases .

Broad Spectrum Fluorescence

The compound exhibits broad spectrum fluorescence with absorption from 350-400 nm and emission from 530-620 nm . This property makes it useful in a variety of fluorescence-based applications in biological research .

Membrane Binding Studies

Due to its ability to bind to cell membranes, Hydroxystilbamidine bis(methanesulfonate) is used in studies investigating membrane dynamics and properties .

Mechanism of Action

Target of Action

Hydroxystilbamidine bis(methanesulfonate) is a dye that has the ability to bind to both DNA and RNA . It is also a potent inhibitor of cellular ribonucleases . This compound is often used as a retrograde fluorescent tracer in neural mapping and microanatomical research .

Mode of Action

The compound acts on extracellular DNA and lysosomes . In Trypanosomes, there is extensive and selective binding of Hydroxystilbamidine to the kinetoplastic DNA, which inhibits cell division and reproduction . It also has the ability to cross cell membranes in its uncharged form .

Biochemical Pathways

The biochemical pathways affected by Hydroxystilbamidine are primarily related to its interaction with DNA, RNA, and ribonucleases. The compound’s binding to DNA and RNA can lead to changes in gene expression and protein synthesis. Its inhibition of ribonucleases can affect RNA degradation and turnover .

Pharmacokinetics

Its ability to cross cell membranes suggests that it may have good bioavailability .

Result of Action

The binding of Hydroxystilbamidine to DNA and RNA and its inhibition of ribonucleases can lead to changes in cellular function. In the context of its use as a retrograde fluorescent tracer, it allows for the labeling of neurons and the study of axonal projections within the central nervous system .

Action Environment

The action of Hydroxystilbamidine can be influenced by environmental factors such as pH. For instance, when used in a neutral pH buffer, the compound emits a gold fluorescence, while in an acidic pH buffer (e.g., pH 3.3), it emits a blue fluorescence . This suggests that the compound’s action, efficacy, and stability may be sensitive to the pH of its environment.

Safety and Hazards

Future Directions

While specific future directions are not mentioned in the search results, Hydroxystilbamidine bis(methanesulfonate) is used for neural mapping in microanatomical research and to label neurons and investigate the early effects of hearing loss . This suggests potential future applications in neuroscience and audiology research.

properties

IUPAC Name |

4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O.2CH4O3S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*1-5(2,3)4/h1-9,21H,(H3,17,18)(H3,19,20);2*1H3,(H,2,3,4)/b4-1+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNSQKCULHSJDC-HFPMQDOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxystilbamidine bis(methanesulfonate) | |

CAS RN |

223769-64-0 |

Source

|

| Record name | 223769-64-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine](/img/structure/B607944.png)

![(E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide](/img/structure/B607945.png)

![Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-](/img/structure/B607958.png)

![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)